![molecular formula C11H22ClNO B1424544 3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220018-21-2](/img/structure/B1424544.png)
3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride, also known as 3-MEPH, is a synthetic organic compound belonging to the class of heterocyclic compounds. It contains a piperidine ring with an ethyl group attached to the nitrogen atom, as well as a hydrochloride group. 3-MEPH has been used in a variety of laboratory experiments and scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Molecular and Crystal Structures
Research on compounds related to 3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride has focused on understanding their molecular and crystal structures. For example, hydroxy derivatives of hydropyridine, which are structurally similar, have been studied for their conformational flexibility and ability to form an extensive network of intramolecular and intermolecular hydrogen bonds, influencing the packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Synthesis and Structural Analysis
The synthesis and molecular structure of compounds structurally related to 3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride have been a subject of research, with studies focusing on the synthesis methods and structural analysis through X-ray diffraction and other techniques (Khan et al., 2013).
Cytotoxic and Anticancer Agents
Some derivatives of piperidine, which is part of the structure of 3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride, have been investigated for their potential as cytotoxic and anticancer agents. These studies have involved the synthesis of various compounds and testing their efficacy against different cancer cell lines (Dimmock et al., 1998).
Anti-Acetylcholinesterase Activity
Research has also been conducted on piperidine derivatives for their anti-acetylcholinesterase activity, which is relevant in the context of diseases like Alzheimer's. These studies have led to the development of compounds with significant inhibitory effects on acetylcholinesterase (Sugimoto et al., 1990).
Antifungal and Analgesic Activities
Piperidine derivatives have been synthesized and evaluated for their analgesic, local anaesthetic, and antifungal activities. These studies provide insights into the therapeutic potential of these compounds in various medical applications (Rameshkumar et al., 2003).
Antihypertensive Agents
Another area of research has involved the synthesis of piperidine derivatives with potential antihypertensive properties. These compounds have been tested in models like spontaneously hypertensive rats to evaluate their efficacy in lowering blood pressure (Takai et al., 1986).
Antimicrobial Activity
The antimicrobial properties of new compounds derived from piperidine have been a focus of some studies. These compounds have been synthesized and tested for their effectiveness against various bacterial and fungal pathogens (Faty et al., 2010).
Propiedades
IUPAC Name |
3-[2-(2-methylprop-2-enoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-10(2)9-13-7-5-11-4-3-6-12-8-11;/h11-12H,1,3-9H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWABGJYNZCJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B1424470.png)
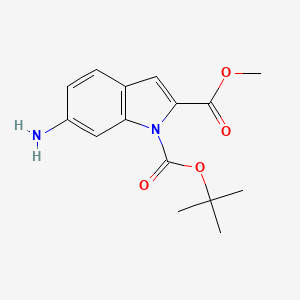
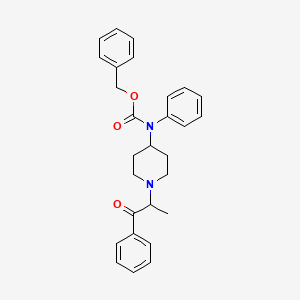
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B1424473.png)
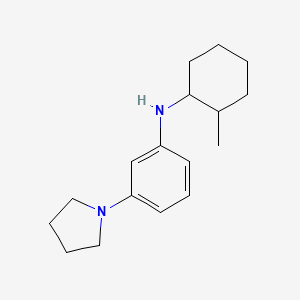
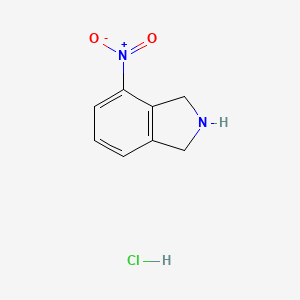
![N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane](/img/structure/B1424480.png)
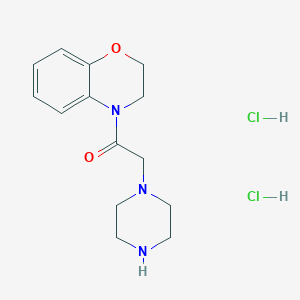


![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1424484.png)